N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound that features a pyrimidine ring, a benzamide moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of carboxylic acids with amines to form amides . Another method involves the acylation of amines using acid chlorides . Additionally, carbodiimide-mediated amidation is a popular method for amide formation .
Industrial Production Methods
Industrial production of this compound may involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: These compounds share the pyrimidine ring structure and exhibit similar biological activities.
Benzamide Derivatives: These compounds contain the benzamide moiety and are known for their medicinal properties.
Nitrophenyl Compounds: These compounds feature the nitrophenyl group and are studied for their chemical reactivity.
Uniqueness
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16N6O5S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-5-2-1-3-6-11)18(28)24-19(23-16)31-10-14(26)21-12-7-4-8-13(9-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |
InChI Key |
UOTANXBYVCVUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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